molecular formula C16H20N2O5 B1528062 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester CAS No. 1251020-98-0

3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester

Cat. No. B1528062
CAS RN: 1251020-98-0
M. Wt: 320.34 g/mol
InChI Key: BKQHTVQPQIDGHU-UHFFFAOYSA-N
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Description

“3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester” is a specialty chemical . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Spiro Compounds in Scientific Research

Spiro compounds, including those related to 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester, are of significant interest in scientific research for various reasons:

  • Structural Studies : Spirocyclic molecules, such as mixed orthocarbonic acid esters derived from both aliphatic and aromatic diols, have been studied for their unique structural properties. These studies include investigations into bond lengths and molecular packing within crystals, offering insights into the molecular properties of spiro compounds (Betz, Jahn, & Klüfers, 2007).

  • Synthesis and Evaluation of Analogues : Research has been conducted on synthesizing and evaluating spiro compounds as analogues to existing pharmaceuticals. For example, cyclic analogues of valproic acid have been synthesized to evaluate the role of the carboxylic acid group in anticonvulsant activity (Scott et al., 1985).

  • Curing Abilities : The curing abilities of polyfunctional spiro ortho esters (SOE) with carbon black have been investigated, demonstrating the potential of spiro compounds in polymer science. This research has implications for the development of materials with enhanced properties (Tsubokawa, Ohshima, Sone, & Endo, 1986).

  • Organocatalytic Syntheses : Spiro[pyrrolidin-3,3'-oxindoles], known for their biological activities, have been synthesized using an enantioselective organocatalytic approach. This highlights the role of spiro compounds in medicinal chemistry and diversity-oriented synthesis (Chen, Wei, Luo, Xiao, & Gong, 2009).

  • Chiral Separation and Configuration Determination : The chiral separation of spiro compounds and the determination of their configuration have been explored, underscoring the significance of spirocyclic compounds in stereochemistry and pharmaceuticals (Liang, Guo, Liu, & Wei, 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available in the sources I found .

properties

IUPAC Name

benzyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-14-9-23-16(10-17-14)11-18(6-7-21-12-16)15(20)22-8-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHTVQPQIDGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CNC(=O)CO2)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 2
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3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 3
Reactant of Route 3
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 4
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 5
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Reactant of Route 6
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester

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